5-Nitroquinolin-8-yl 2,4-dichlorobenzoate
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Overview
Description
5-Nitroquinolin-8-yl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C₁₆H₈Cl₂N₂O₄. It is known for its applications in various scientific research fields, particularly in the study of epigenetics and histone demethylase inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroquinolin-8-yl 2,4-dichlorobenzoate typically involves the esterification of 5-nitroquinolin-8-ol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Nitroquinolin-8-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 5-Aminoquinolin-8-yl 2,4-dichlorobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
5-Nitroquinolin-8-yl 2,4-dichlorobenzoate is primarily used in scientific research as an inhibitor of histone demethylase enzymes. This makes it valuable in the study of epigenetic modifications and gene expression regulation.
Mechanism of Action
The compound exerts its effects by inhibiting histone demethylase enzymes, which are involved in the removal of methyl groups from histone proteins. This inhibition can lead to changes in chromatin structure and gene expression. The molecular targets include specific histone demethylases such as JMJD7, and the pathways involved are related to epigenetic regulation .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitroquinolin-8-yl benzoate
- 5-Nitroquinolin-8-yl 3,5-dichlorobenzoate
- 5-Nitroquinolin-8-yl 4-chlorobenzoate
Uniqueness
5-Nitroquinolin-8-yl 2,4-dichlorobenzoate is unique due to its specific substitution pattern on the benzoate moiety, which can influence its binding affinity and specificity towards histone demethylase enzymes. This makes it a valuable tool in epigenetic research compared to other similar compounds .
Properties
IUPAC Name |
(5-nitroquinolin-8-yl) 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUGYXWOBGQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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